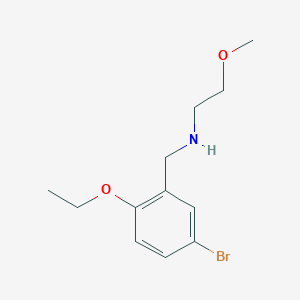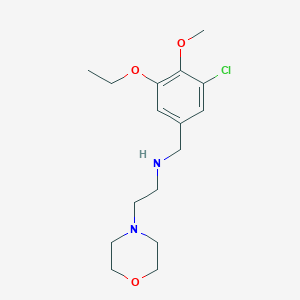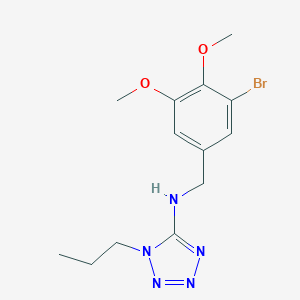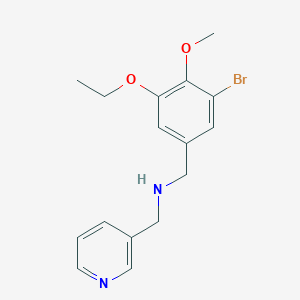![molecular formula C19H22N2O3 B268201 N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
科学研究应用
MPAP has been extensively studied for its potential therapeutic applications. In preclinical studies, MPAP has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. MPAP has also been shown to improve cognitive function and memory in animal models. These findings suggest that MPAP may have therapeutic potential for various neurological and psychiatric disorders.
作用机制
MPAP is a selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, MPAP increases the levels of endocannabinoids in the brain, leading to the modulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects
The modulation of the endocannabinoid system by MPAP has been shown to have various biochemical and physiological effects. In animal models, MPAP has been shown to reduce pain and inflammation, improve mood and anxiety-related behaviors, and enhance cognitive function and memory. MPAP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
MPAP has several advantages for lab experiments. It is a highly selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, making it a useful tool for studying the endocannabinoid system. MPAP has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, MPAP has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
For MPAP research include the development of new therapeutic agents and the investigation of its potential applications in various neurological and psychiatric disorders.
合成方法
The synthesis of MPAP involves the reaction of 3-phenylpropanoyl chloride with 2-methoxyethylamine to form 3-phenylpropanoyl-2-methoxyethylamine. This intermediate is then reacted with 3-aminobenzamide to form MPAP. The synthesis of MPAP has been optimized to yield high purity and yield, making it suitable for various research applications.
属性
产品名称 |
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-3-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-24-13-12-20-19(23)16-8-5-9-17(14-16)21-18(22)11-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23)(H,21,22) |
InChI 键 |
UDRAZIFMXBUIBA-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)


![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B268146.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)
![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)